cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+)
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Overview
Description
(R,R’‘)-2,2’‘-Bis(diphenylphosphino)-1,1’‘-biferrocene is a chiral diphosphine ligand widely used in coordination chemistry and catalysis. This compound features two ferrocene units connected by a biferrocene backbone, with each ferrocene unit bearing a diphenylphosphino group. The unique structure of (R,R’‘)-2,2’‘-Bis(diphenylphosphino)-1,1’'-biferrocene imparts significant steric and electronic properties, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R’‘)-2,2’‘-Bis(diphenylphosphino)-1,1’'-biferrocene typically involves the following steps:
Formation of the Biferrocene Backbone: The initial step involves the coupling of two ferrocene units to form the biferrocene backbone. This can be achieved through oxidative coupling reactions using reagents such as iron(III) chloride or other oxidizing agents.
Introduction of Diphenylphosphino Groups: The diphenylphosphino groups are introduced via lithiation of the biferrocene backbone followed by reaction with chlorodiphenylphosphine. This step requires careful control of reaction conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of (R,R’‘)-2,2’‘-Bis(diphenylphosphino)-1,1’'-biferrocene follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,R’‘)-2,2’‘-Bis(diphenylphosphino)-1,1’'-biferrocene undergoes various types of chemical reactions, including:
Coordination Reactions: The compound readily forms coordination complexes with transition metals, such as palladium, platinum, and rhodium. These complexes are often used as catalysts in various organic transformations.
Oxidation and Reduction: The ferrocene units in the compound can undergo redox reactions, making it useful in electrochemical applications.
Substitution Reactions: The diphenylphosphino groups can participate in substitution reactions, allowing for further functionalization of the ligand.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts or complexes, such as palladium(II) chloride or rhodium(I) complexes, under mild conditions.
Oxidation and Reduction: Common reagents include oxidizing agents like iron(III) chloride and reducing agents like sodium borohydride.
Substitution Reactions: Reagents such as chlorodiphenylphosphine and lithium reagents are commonly used.
Major Products
The major products formed from these reactions include various metal-ligand complexes, functionalized derivatives of the ligand, and redox-active species.
Scientific Research Applications
(R,R’‘)-2,2’‘-Bis(diphenylphosphino)-1,1’'-biferrocene has a wide range of scientific research applications:
Catalysis: The compound is extensively used as a ligand in homogeneous catalysis, particularly in asymmetric hydrogenation, cross-coupling reactions, and hydroformylation.
Coordination Chemistry: It serves as a versatile ligand for the synthesis of coordination complexes with various transition metals, which are studied for their structural and electronic properties.
Electrochemistry: The redox-active ferrocene units make it useful in electrochemical sensors and devices.
Material Science: The compound is explored for its potential in the development of advanced materials, such as conductive polymers and molecular electronics.
Mechanism of Action
The mechanism by which (R,R’‘)-2,2’‘-Bis(diphenylphosphino)-1,1’'-biferrocene exerts its effects is primarily through coordination with transition metals. The diphenylphosphino groups act as electron-donating ligands, stabilizing the metal center and facilitating various catalytic processes. The ferrocene units provide additional stability and redox activity, enhancing the overall performance of the metal-ligand complex.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A related compound with a single ferrocene unit, commonly used as a ligand in catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral diphosphine ligand widely used in asymmetric catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): A simpler diphosphine ligand with two phenyl groups attached to an ethane backbone.
Uniqueness
(R,R’‘)-2,2’‘-Bis(diphenylphosphino)-1,1’'-biferrocene is unique due to its biferrocene backbone, which imparts additional steric and electronic properties compared to other diphosphine ligands. This uniqueness enhances its performance in specific catalytic applications, making it a valuable tool in both academic and industrial research.
Properties
IUPAC Name |
cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26P2.2C5H5.2Fe/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30;2*1-2-4-5-3-1;;/h1-26H;2*1-5H;;/q-2;2*-1;2*+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADPYXYBFVOWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1C2=C(C=C[CH-]2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2].[Fe+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36Fe2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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